molecular formula C10H10O4 B8641744 5-Formyl-2-hydroxy-3-methyl-benzoic acid methyl ester

5-Formyl-2-hydroxy-3-methyl-benzoic acid methyl ester

Cat. No.: B8641744
M. Wt: 194.18 g/mol
InChI Key: XUMDSYZMMKKQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formyl-2-hydroxy-3-methyl-benzoic acid methyl ester is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 5-formyl-2-hydroxy-3-methylbenzoate

InChI

InChI=1S/C10H10O4/c1-6-3-7(5-11)4-8(9(6)12)10(13)14-2/h3-5,12H,1-2H3

InChI Key

XUMDSYZMMKKQBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)OC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of HMTA (1,3,5,7-Tetraaza-tricyclo[3.3.1.13,7]decane, 8.43 g, 60.2 mmol) in TFA (100 mL) is added 2-hydroxy-3-methyl-benzoic acid methyl ester (5 g, 30.1 mmol) and the reaction is refluxed (78° C.) overnight. The reaction is cooled to 50° C. and water (400 mL) is added with stirring. The mixture is stirred at 50° C. for 2 h then cooled to RT and extracted with EtOAc (2×200 mL). The combined organic layers are washed with brine (75 mL), dried over anhydrous MgSO4 and concentrated in vacuo. The residue is purified by flash column chromatography (120 silica gel, gradient elution: 0-50% EtOAc in heptane) to give product (281) as off-white solid (5.05 g, 86%).
Name
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
86%

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